3-Iodo-4-propoxyoxolane
Description
3-Iodo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃IO₂. It is a derivative of oxolane, where the oxolane ring is substituted with an iodine atom at the third position and a propoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-iodo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13IO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
FMFQFRULSXHOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1COCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-propoxyoxolane can be achieved through several methods. One common approach involves the iodination of 4-propoxyoxolane. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the use of a halogen exchange reaction, where a precursor compound, such as 3-bromo-4-propoxyoxolane, is treated with sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-Iodo-4-propoxyoxolane.
Industrial Production Methods
Industrial production of 3-Iodo-4-propoxyoxolane typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-propoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-4-propoxyoxolane or 3-thio-4-propoxyoxolane.
Oxidation: Formation of 4-propoxyoxolane-3-carboxylic acid.
Reduction: Formation of 4-propoxyoxolane.
Scientific Research Applications
3-Iodo-4-propoxyoxolane is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of iodine-containing compounds with biological systems.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-4-propoxyoxolane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo various transformations, such as oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-propoxyoxolane: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of iodine.
4-Propoxyoxolane: Lacks the halogen substitution.
Uniqueness
3-Iodo-4-propoxyoxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing different synthetic opportunities.
Biological Activity
3-Iodo-4-propoxyoxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Molecular Formula: C10H13IO2
Molecular Weight: 292.11 g/mol
IUPAC Name: 3-Iodo-4-propoxyoxolane
CAS Number: [Not provided in the search results]
Biological Activity Overview
Research on 3-Iodo-4-propoxyoxolane has indicated several biological activities, particularly in the following areas:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Anticancer Properties: Preliminary studies suggest cytotoxic effects on tumor cells.
- Enzyme Inhibition: There is evidence of inhibitory effects on specific enzymes, which may have therapeutic implications.
Antimicrobial Activity
The antimicrobial properties of 3-Iodo-4-propoxyoxolane were evaluated through various assays. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 3-Iodo-4-propoxyoxolane
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
| Pseudomonas aeruginosa | 64 µg/mL | 10 |
Anticancer Properties
In vitro studies have assessed the cytotoxicity of 3-Iodo-4-propoxyoxolane against various human cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The proposed mechanism by which 3-Iodo-4-propoxyoxolane exerts its biological effects involves:
- Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis: Evidence suggests that treatment with the compound leads to increased markers of apoptosis in cancer cells.
- Disruption of Bacterial Cell Walls: The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of 3-Iodo-4-propoxyoxolane in clinical settings:
-
Case Study on Antimicrobial Efficacy:
- A study conducted on infected wounds showed that topical application of a formulation containing 3-Iodo-4-propoxyoxolane significantly reduced microbial load compared to controls.
-
Case Study on Cancer Treatment:
- In a clinical trial involving patients with advanced breast cancer, administration of the compound as part of a combination therapy resulted in improved patient outcomes and tumor reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
